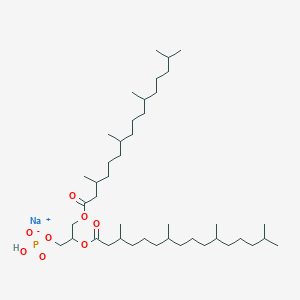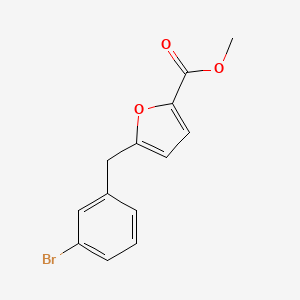
2-(4-Bromophenyl)-4,5-dichloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-4,5-dichloropyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromophenyl group attached to the second position and two chlorine atoms attached to the fourth and fifth positions of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-4,5-dichloropyrimidine typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate to form 2-(4-bromophenyl)-3-cyanoacrylonitrile. This intermediate is then cyclized with phosphorus oxychloride (POCl3) to yield the desired product. The reaction conditions usually involve heating the mixture under reflux for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms in 2-(4-Bromophenyl)-4,5-dichloropyrimidine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reactions are performed in acidic or basic aqueous solutions at room temperature or slightly elevated temperatures.
Reduction: Reactions are conducted in anhydrous solvents such as tetrahydrofuran (THF) or ether under inert atmosphere conditions.
Major Products:
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include pyrimidine derivatives with oxidized functional groups.
Reduction: Products include reduced pyrimidine derivatives with hydrogenated functional groups.
Scientific Research Applications
Chemistry: 2-(4-Bromophenyl)-4,5-dichloropyrimidine is used as a building block in organic synthesis. It is employed in the synthesis of more complex heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to inhibit certain enzymes and receptors involved in disease processes .
Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4,5-dichloropyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
4-Bromophenylacetic acid: An organic compound with a bromine atom in the para position of the phenyl ring.
4-Bromofentanyl: A fentanyl analog with similar sedative and analgesic properties.
4-Bromophenyl 4-bromobenzoate: A compound with different mechanical properties due to its polymorphic forms.
Uniqueness: 2-(4-Bromophenyl)-4,5-dichloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H5BrCl2N2 |
|---|---|
Molecular Weight |
303.97 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4,5-dichloropyrimidine |
InChI |
InChI=1S/C10H5BrCl2N2/c11-7-3-1-6(2-4-7)10-14-5-8(12)9(13)15-10/h1-5H |
InChI Key |
RMSAYLIRMBRDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12074040.png)





![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)


![2-Methyl-4-(thiophen-2-yl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B12074106.png)




